

Application of Lauryl Maltose Neopentyl Glycol (LMNG) in Viral Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Lauryl Maltose Neopentyl Glycol	
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Application Notes

Lauryl Maltose Neopentyl Glycol (LMNG) has emerged as a powerful amphiphile for the study of viral membrane proteins, offering significant advantages over traditional detergents. Its unique chemical structure, featuring two maltose head groups and two dodecyl chains, provides a more lipid-like environment that enhances the stability of delicate viral envelope proteins.[1][2][3] This stability is crucial for downstream applications such as functional assays and high-resolution structural determination by cryo-electron microscopy (cryo-EM) and X-ray crystallography.

The primary applications of LMNG in viral protein studies include:

- Solubilization and Extraction: LMNG is highly effective at extracting viral membrane proteins
 from their native lipid bilayers while preserving their structural integrity.[2] Its low critical
 micelle concentration (CMC) of approximately 0.01 mM ensures that it remains in a micellar
 state to encapsulate the protein even at low concentrations.[4][5]
- Stabilization: Viral envelope proteins are notoriously unstable once removed from their membrane environment. LMNG micelles have been shown to significantly enhance the stability of these proteins, preventing aggregation and denaturation.[2][6] This is particularly critical for maintaining the native conformation of viral glycoproteins, which are the primary targets for neutralizing antibodies and antiviral drugs. The combination of LMNG with



cholesteryl hemisuccinate (CHS) has proven particularly effective for stabilizing eukaryotic viral membrane proteins that reside in cholesterol-rich environments.[7][8]

- Structural Biology: The enhanced stability and monodispersity of viral protein-LMNG complexes make them ideal for structural studies.[7] LMNG has been instrumental in obtaining high-resolution structures of key viral proteins, including the SARS-CoV-2 Spike protein, which has been crucial for understanding viral entry and for the development of vaccines and therapeutics.[2]
- Functional Studies: By maintaining the native conformation and activity of viral proteins,
 LMNG enables a wide range of functional studies, including receptor-binding assays, fusion assays, and antibody-binding studies.

Data Presentation Comparison of Detergent Properties



Detergent	Chemical Name	CMC (mM)	Micelle Size (kDa)	Key Advantages for Viral Protein Studies
LMNG	Lauryl Maltose Neopentyl Glycol	~0.01[4][5]	~91	Excellent for stabilizing delicate proteins; low CMC is beneficial for downstream applications.[2]
DDM	n-dodecyl-β-D- maltoside	~0.17	~50	Widely used, good starting point for solubilization screening.[3]
Digitonin	-	~0.4-0.6	~70	Forms well-defined micelles, often used for structural studies.[2]

LMNG/CHS Working Concentrations for Viral Protein

Studies

Application	LMNG Concentration (% w/v)	CHS Concentration (% w/v)	Reference
Solubilization	1.0	0.1	[7]
Purification & Structural Studies	0.01	0.001	[7]



Experimental Protocols

Protocol 1: Extraction and Solubilization of Viral Glycoproteins using LMNG

This protocol provides a general framework for the extraction and solubilization of viral glycoproteins from cultured cells expressing the protein of interest.

Materials:

- Cell pellet expressing the target viral protein
- Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
- Solubilization Buffer: Lysis Buffer containing 1% (w/v) LMNG and 0.1% (w/v) CHS
- Dounce homogenizer
- Ultracentrifuge

Procedure:

- Resuspend the cell pellet in ice-cold Lysis Buffer.
- Homogenize the cells on ice using a Dounce homogenizer until >90% lysis is achieved.
- Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
- Carefully transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
- Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in ice-cold Lysis Buffer.
- Repeat the ultracentrifugation step to wash the membranes.
- Resuspend the washed membrane pellet in Solubilization Buffer.

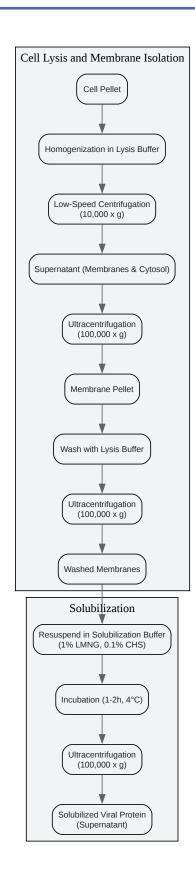
Methodological & Application





- Incubate for 1-2 hours at 4°C with gentle rotation to allow for solubilization of the membrane proteins.
- Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
- The supernatant now contains the solubilized viral glycoprotein in LMNG/CHS micelles, ready for purification.





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Workflow for viral membrane protein extraction and solubilization.



Protocol 2: Purification of LMNG-Solubilized Viral Glycoproteins

This protocol describes the purification of a His-tagged viral glycoprotein using affinity chromatography followed by size-exclusion chromatography (SEC).

Materials:

- Solubilized viral glycoprotein from Protocol 1
- Affinity Chromatography Column (e.g., Ni-NTA)
- Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 20 mM Imidazole, 0.01% (w/v) LMNG, 0.001% (w/v) CHS
- Elution Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 250 mM Imidazole, 0.01% (w/v)
 LMNG, 0.001% (w/v) CHS
- SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% (w/v) LMNG, 0.001% (w/v) CHS
- Size-Exclusion Chromatography Column (e.g., Superose 6)

Procedure:

- Equilibrate the affinity chromatography column with Wash Buffer.
- Load the solubilized viral glycoprotein onto the column.
- Wash the column extensively with Wash Buffer to remove unbound proteins.
- Elute the bound protein with Elution Buffer.
- Concentrate the eluted protein using an appropriate centrifugal filter device.
- Equilibrate the size-exclusion chromatography column with SEC Buffer.
- Load the concentrated protein onto the SEC column to separate the properly folded, oligomeric viral protein from aggregates and other impurities.

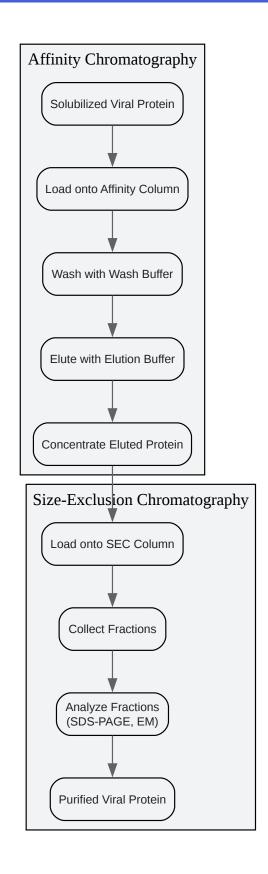
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- Collect the fractions corresponding to the desired oligomeric state of the viral protein.
- Analyze the purified protein by SDS-PAGE and negative-stain EM to confirm purity and homogeneity.





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Purification workflow for LMNG-solubilized viral glycoproteins.

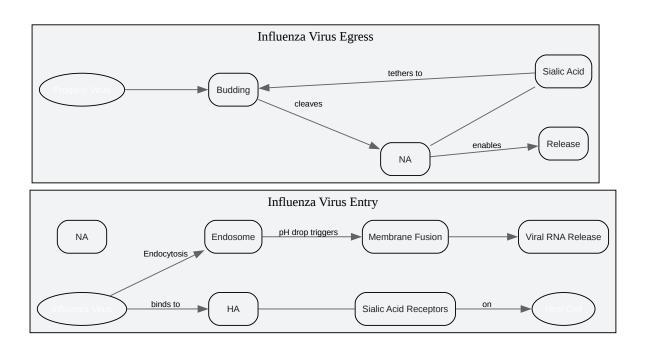


Application in Viral Protein Signaling and Function

The structural information obtained from viral proteins stabilized in LMNG is critical for understanding their role in the viral life cycle and their interaction with the host immune system.

Influenza Virus Hemagglutinin (HA) and Neuraminidase (NA)

The balance between the receptor-binding activity of HA and the receptor-destroying activity of NA is crucial for efficient influenza virus entry, budding, and spread. High-resolution structures of HA and NA, facilitated by detergents like LMNG, have been instrumental in understanding this interplay and in the design of neuraminidase inhibitors.



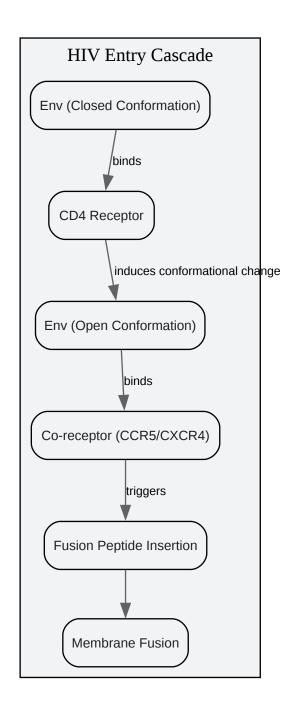
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Role of Influenza HA and NA in the viral life cycle.



HIV Envelope Glycoprotein (Env)

The HIV Env trimer is the sole target for neutralizing antibodies. Structural studies of Env, often requiring detergents like LMNG for stabilization, have revealed the complex conformational changes it undergoes during receptor binding and fusion. This knowledge is fundamental for the design of vaccines that can elicit broadly neutralizing antibodies.



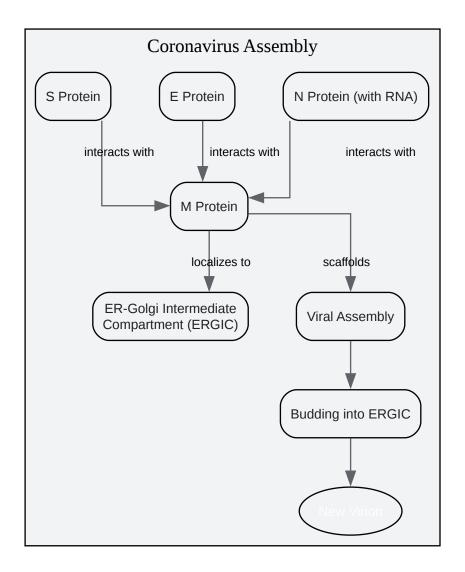
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Conformational changes in HIV Env during host cell entry.

Coronavirus M Protein

The coronavirus M protein is the most abundant structural protein and plays a central role in viral assembly and morphogenesis.[9][10][11] Structural insights, though challenging to obtain, are crucial for understanding how M protein interacts with other viral proteins (S, E, and N) to orchestrate the formation of new virions.[9][10] LMNG's ability to stabilize membrane proteins makes it a valuable tool for future structural studies of the M protein and its complexes.



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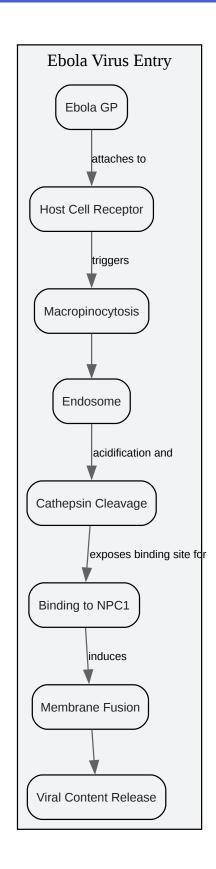
Role of Coronavirus M protein in viral assembly.



Ebola Virus Glycoprotein (GP)

The Ebola virus GP is responsible for attachment to host cells and fusion of the viral and host membranes. It is a key target for the development of vaccines and therapeutics. The use of LMNG can aid in the production of stable, properly folded GP for structural and immunological studies, which is essential for understanding its mechanism of action and for designing effective countermeasures.





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Functional pathway of Ebola virus glycoprotein during entry.



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- To cite this document: BenchChem. [Application of Lauryl Maltose Neopentyl Glycol (LMNG) in Viral Protein Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10769517#application-of-lauryl-maltose-neopentyl-glycol-in-viral-protein-studies]

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